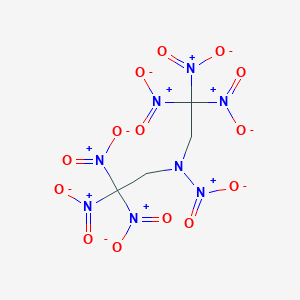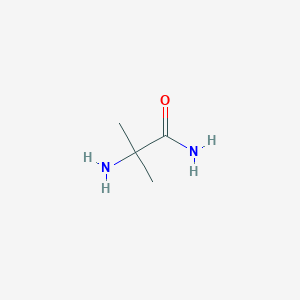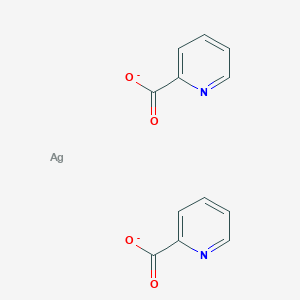
Acide 4-(4-formyl-3,5-diméthoxyphénoxy)butanoïque
Vue d'ensemble
Description
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is an organic compound with the molecular formula C₁₃H₁₆O₆. It is characterized by the presence of a formyl group and two methoxy groups attached to a phenoxy ring, which is further connected to a butanoic acid chain. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, and medicine .
Applications De Recherche Scientifique
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a linker in peptide synthesis.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known as a bal-linker, which is commonly used in the preparation of carboxamides, carbamates, and c-terminally modified peptides . Therefore, it can be inferred that its targets could be proteins or peptides that require such modifications.
Mode of Action
The compound interacts with its targets through the formation of carboxamides and carbamates . This interaction results in the modification of the C-terminus of peptides, which can alter their function or stability .
Result of Action
The molecular and cellular effects of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid’s action would be dependent on the specific peptides it modifies . By altering the structure of these peptides, it could potentially influence their activity, stability, or interactions with other molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid . For instance, as an acid-sensitive linker, its stability and reactivity could be affected by pH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with butanoic acid derivatives. One common method includes the esterification of 4-hydroxy-3,5-dimethoxybenzaldehyde with butanoic acid, followed by oxidation to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: 4-(4-Carboxy-3,5-dimethoxyphenoxy)butanoic acid.
Reduction: 4-(4-Hydroxymethyl-3,5-dimethoxyphenoxy)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,5-Dimethoxyphenyl)butanoic acid
- 4-(4-Hydroxy-3,5-dimethoxyphenoxy)butanoic acid
- 4-(4-Methoxy-3,5-dimethoxyphenoxy)butanoic acid
Uniqueness
4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for research in medicinal chemistry and bioconjugation .
Propriétés
IUPAC Name |
4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-17-11-6-9(19-5-3-4-13(15)16)7-12(18-2)10(11)8-14/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJSVFHBVLKHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374318 | |
| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197304-21-5 | |
| Record name | 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid in solid-phase synthesis?
A1: 4-(4-Formyl-3,5-dimethoxyphenoxy)butanoic acid is a key building block for a specific type of linker used in solid-phase synthesis, belonging to the BAL family (backbone amide linker) []. These linkers are acid-labile, meaning they can be cleaved under acidic conditions. This property is essential in solid-phase synthesis, as it allows for the controlled release of the synthesized molecule from the solid support once the synthesis is complete. The research article describes a simple and scalable method to synthesize this compound and incorporate it into a functionalized resin, 4-formyl-3,5-dimethoxyphenoxy-polystyrene, which is then used in solid-phase synthesis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)

![1H-Imidazo[1,2-b]pyrazole, 7-chloro-6-methyl-](/img/structure/B190126.png)

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)




![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)

